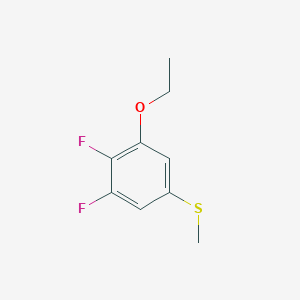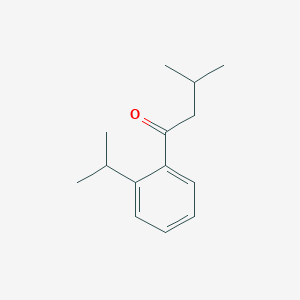![molecular formula C14H18O6 B7990208 O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990208.png)
O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C14H18O6. It is characterized by the presence of two methoxy groups attached to a phenyl ring, an ethyl group, and an oxalate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include oxalyl chloride and ethanol, with the reaction being catalyzed by a strong acid such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-methyl oxalate
- O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-propyl oxalate
- O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-butyl oxalate
Uniqueness
O1-[2-(2,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and overall chemical behavior compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
IUPAC Name |
2-O-[2-(2,4-dimethoxyphenyl)ethyl] 1-O-ethyl oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-4-19-13(15)14(16)20-8-7-10-5-6-11(17-2)9-12(10)18-3/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMAZMDWKAGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Chloro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990143.png)

![1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990163.png)







